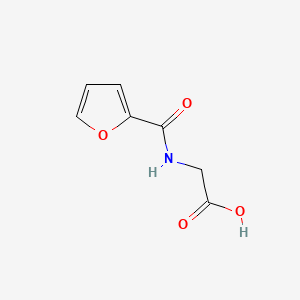

N-(2-Furoyl)glycine

Vue d'ensemble

Description

2-Furoylglycine: est un métabolite présent dans l'urine humaine et est reconnu comme un biomarqueur de la consommation de café . Il est un produit du métabolisme du furfural, de l'acide furoïque et de l'alcool furfurylique, des composés présents dans divers aliments, notamment le café et le pain complet . La formule chimique de la 2-furoylglycine est C7H7NO4, et sa masse moléculaire est de 169,13 g/mol .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La 2-furoylglycine peut être synthétisée par réaction de l'acide furoïque avec la glycine. La réaction implique généralement l'utilisation d'un agent de couplage pour faciliter la formation de la liaison amide entre le groupe carboxyle de l'acide furoïque et le groupe amine de la glycine .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de la 2-furoylglycine ne soient pas bien documentées, il est probable que la synthèse à grande échelle suivrait des principes similaires à la synthèse en laboratoire, avec optimisation du rendement et de la pureté. Cela pourrait impliquer l'utilisation d'équipements de synthèse automatisés et des mesures rigoureuses de contrôle qualité pour garantir la cohérence et la sécurité.

Analyse Des Réactions Chimiques

Types de réactions : La 2-furoylglycine peut subir diverses réactions chimiques, notamment :

Oxydation : Le cycle furanne peut être oxydé pour former des dérivés du furanne.

Réduction : Le groupe carbonyle peut être réduit pour former des dérivés d'alcool.

Substitution : Les atomes d'hydrogène du cycle furanne peuvent être substitués par d'autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont généralement utilisés.

Substitution : Divers électrophiles peuvent être utilisés pour les réactions de substitution, souvent en présence d'un catalyseur.

Principaux produits :

Oxydation : Dérivés du furanne avec des groupes fonctionnels supplémentaires contenant de l'oxygène.

Réduction : Dérivés d'alcool de la 2-furoylglycine.

Substitution : Dérivés du furanne substitués avec divers groupes fonctionnels.

Applications de la recherche scientifique

La 2-furoylglycine a plusieurs applications de recherche scientifique, notamment :

Recherche métabolomique : Elle est utilisée comme biomarqueur des habitudes alimentaires, en particulier de la consommation de café.

Recherche en nutrition : Études sur le métabolisme des composants alimentaires et leurs effets sur la santé.

Biomarqueur de maladie : Marqueur potentiel de diverses maladies, y compris les cancers et les maladies rénales.

Applications industrielles : Utilisée dans la synthèse d'autres composés chimiques et comme matériau de référence en chimie analytique.

Mécanisme d'action

Le mécanisme d'action de la 2-furoylglycine implique sa formation par le métabolisme du furfural, de l'acide furoïque et de l'alcool furfurylique par les bactéries intestinales . Ces composés sont métabolisés en 2-furoylglycine, qui est ensuite excrétée dans l'urine.

Applications De Recherche Scientifique

Cancer Biomarker

One of the most significant applications of N-(2-Furoyl)glycine is its role as a potential biomarker for breast cancer. A study highlighted that the concentration of this compound was found to be 13-fold higher in patients with breast cancer compared to healthy controls. The area under the curve (AUC) value for this metabolite was 0.902 , indicating strong potential for discriminating between breast cancer patients and healthy individuals . This suggests that enhanced mitochondrial fatty acid beta-oxidation may occur in cancer cells, making this metabolite a valuable marker for further research into cancer metabolism and diagnostics.

Metabolic Disorders

This compound is also implicated in metabolic pathways related to diabetes and other conditions. Research has shown that it is produced through the conjugation of furoic acid with glycine, serving as a detoxification pathway for potentially harmful metabolites . In a study on diabetic retinopathy, it was noted that the presence of this compound increased the risk of developing this condition by 31% , highlighting its relevance in metabolic health assessments .

Dietary Biomarker

This compound has been studied as a dietary biomarker, particularly concerning coffee consumption. It is produced from the metabolism of furfural and furoic acid, which are found in various foods. Elevated levels of this compound in urine have been associated with dietary habits, thus providing insights into nutritional intake and its health implications . Such findings underscore the importance of this metabolite in nutritional epidemiology.

Analytical Applications

In analytical chemistry, this compound serves as a model compound for developing methods to identify and quantify acyl glycines in biological samples. Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to analyze this metabolite, facilitating studies on its role in metabolic pathways and disease states . The ability to accurately measure this compound concentrations can aid in understanding its physiological significance.

Case Study: Breast Cancer Metabolomics

A pilot case-control study investigated metabolomic profiles in breast cancer patients, revealing significant differences in metabolite levels between cases and controls. The study reported that this compound levels were significantly elevated in patients, suggesting its potential utility as a biomarker .

| Metabolite | Mean Level (Cases) | Mean Level (Controls) | p-value |

|---|---|---|---|

| This compound | 7.54 | 0.98 | <0.001 |

Case Study: Diabetic Retinopathy

In another study examining metabolites associated with diabetic retinopathy, this compound was identified as a novel risk factor, emphasizing the need for further research into its role in diabetes-related complications .

| Metabolite | Risk Increase (%) |

|---|---|

| This compound | 31 |

Mécanisme D'action

The mechanism of action of 2-Furoylglycine involves its formation through the metabolism of furfural, furoic acid, and furfuryl alcohol by gut bacteria . These compounds are metabolized to 2-Furoylglycine, which is then excreted in the urine.

Comparaison Avec Des Composés Similaires

Composés similaires :

- N-(2-Furoyl)glycine

- Acide 2-(2-furoylamino)acétique

- N-(2-Furanylcarbonyl)glycine

Comparaison : La 2-furoylglycine est unique en son rôle de biomarqueur de la consommation de café et en sa voie métabolique spécifique impliquant les bactéries intestinales . Bien que des composés similaires puissent partager des caractéristiques structurales et certaines voies métaboliques, le rôle distinct de la 2-furoylglycine dans la recherche sur les biomarqueurs alimentaires et des maladies la distingue.

Activité Biologique

N-(2-Furoyl)glycine, also known as 2-furoylglycine, is an acyl glycine that has garnered attention for its biological activities and potential applications in metabolic studies and as a biomarker. This article provides a comprehensive overview of its biological activity, including enzymatic interactions, metabolic pathways, and its implications in health and disease.

This compound is formed through the action of glycine N-acyltransferase (GLYAT), an enzyme that catalyzes the transfer of an acyl group from acyl-CoA to glycine, producing N-acylglycines. This reaction plays a crucial role in detoxifying xenobiotics and endogenous organic acids. The molecular weight of this compound is approximately 185.06 g/mol .

Key Enzymatic Pathway:

- Enzyme: Glycine N-acyltransferase (GLYAT)

- Reaction:

1. Metabolic Biomarker

Recent studies have identified this compound as a potential biomarker for coffee consumption. In untargeted nuclear magnetic resonance (NMR) profiling of urine samples, it was found to correlate significantly with coffee intake, suggesting its utility in dietary assessments .

2. Respiratory Irritant

This compound has been classified as a potential health hazard due to its identification as a respiratory irritant. This classification raises concerns regarding its exposure levels in occupational settings or through dietary sources .

Case Study: Coffee Consumption

A study involving five participants demonstrated that urine samples containing elevated levels of this compound were associated with increased coffee consumption. This correlation suggests that the compound could serve as a reliable biomarker for dietary habits related to caffeine intake .

Research Findings

- Inborn Errors of Metabolism: The excretion of acyl glycines, including this compound, can be increased in various metabolic disorders. Monitoring these metabolites can aid in diagnosing conditions associated with mitochondrial fatty acid beta-oxidation .

- Microbial Metabolite: this compound is also produced by microbial metabolism, indicating its presence in the gut microbiome and potential implications for gut health and metabolism .

Data Table: Biological Activity Overview

Propriétés

IUPAC Name |

2-(furan-2-carbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c9-6(10)4-8-7(11)5-2-1-3-12-5/h1-3H,4H2,(H,8,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPQDMRTZZYQLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50205124 | |

| Record name | Furoylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Furoylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000439 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

31.7 mg/mL | |

| Record name | 2-Furoylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000439 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5657-19-2 | |

| Record name | N-(2-Furoyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5657-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furoylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005657192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furoylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(furan-2-ylformamido)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Furoylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000439 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

163 - 165 °C | |

| Record name | 2-Furoylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000439 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions N-(2-Furoyl)glycine as a potential biomarker for both gastric cancer [] and breast cancer []. What are the observed differences in this compound levels between healthy individuals and those diagnosed with these diseases?

A1: Studies have shown that individuals diagnosed with breast cancer tend to exhibit significantly higher urinary concentrations of this compound compared to healthy controls []. In contrast, research on gastric cancer revealed an inverse association, indicating lower levels of this metabolite in individuals who later developed gastric cancer []. This suggests that while this compound might be implicated in different biological processes related to these diseases, its role as a biomarker could be disease-specific and requires further investigation.

Q2: Given that this compound is a urinary metabolite, what analytical methods are typically employed for its detection and quantification in urine samples?

A2: Liquid chromatography–mass spectrometry (LC-MS) is a widely utilized technique for identifying and quantifying this compound in urine samples []. This method offers high sensitivity and specificity, allowing for accurate measurements even at low concentrations. The use of LC-MS in metabolomics studies enables researchers to analyze complex biological samples and identify potential biomarkers like this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.